Superior Anti-Inflammatory Activity of 16-Hydroxycleroda-3,13-dien-15,16-olide Compared to Methoxy and Abeo Analogs
In a comparative study evaluating NO production in LPS-stimulated RAW 264.7 macrophages, 16-hydroxycleroda-3,13-dien-15,16-olide (Compound 6) demonstrated 81.1% inhibition at 10 µg/mL. This activity is comparable to the most potent analog in the study, 16-oxocleroda-3,13-dien-15-oic acid (86.3% inhibition), but stands in contrast to other isolated clerodanes which were not reported as having significant activity [1].
| Evidence Dimension | NO Production Inhibition (%) |
|---|---|
| Target Compound Data | 81.1% inhibition at 10 µg/mL |
| Comparator Or Baseline | 16-oxocleroda-3,13-dien-15-oic acid (86.3% inhibition); other clerodane diterpenes (activity not specified, implied to be lower) |
| Quantified Difference | Target compound is 5.2 percentage points less than 16-oxocleroda-3,13-dien-15-oic acid, but is one of only two compounds with notable activity. |
| Conditions | LPS-stimulated RAW 264.7 macrophages; concentration: 10 µg/mL |
Why This Matters
This establishes 16-hydroxycleroda-3,13-dien-15,16-olide as one of the two most potent anti-inflammatory agents in its direct isolation cohort, justifying its selection over the majority of clerodane diterpenes from this source which lack this activity.
- [1] Chen, C. Y., et al. (2014). Three New Clerodane Diterpenes from Polyalthia longifolia var. pendula. Molecules, 19(2), 2049-2060. View Source
